ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate
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Overview
Description
Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate is a compound that belongs to the benzimidazole family. Benzimidazoles are a class of heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions can lead to a variety of substituted benzimidazole derivatives .
Scientific Research Applications
Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1H-benzimidazol-5-ylamino)(oxo)acetate
- Ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamate
- Methyl 5-carbamoyl-1H-benzimidazole-2-carbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. Its ethyl ester group may also influence its solubility and bioavailability, making it a valuable compound for various applications .
Biological Activity
Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzimidazole ring, which is known for its presence in numerous bioactive compounds. The unique combination of the benzimidazole core with an oxoacetate moiety enhances its interaction with biological targets, contributing to its pharmacological properties. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer and antimicrobial activities. The biological mechanisms often involve interactions with enzymes or receptors, where the compound can form hydrogen bonds and engage in π-π interactions, modulating protein activity involved in various disease processes .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. For instance, studies have shown that derivatives of benzimidazole, including this compound, can inhibit tubulin polymerization, a critical process for cancer cell proliferation. Specific IC50 values for related compounds have been reported in the range of 0.29 to 1.48μM against A549 lung cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been demonstrated against various pathogens. In vitro evaluations have revealed minimum inhibitory concentration (MIC) values that indicate strong activity against bacteria such as Staphylococcus aureus and Escherichia coli. The compound has shown synergistic effects when combined with standard antibiotics like Ciprofloxacin .
Synthesis
The synthesis of this compound typically involves multi-step processes that can vary based on desired purity and yield. The general synthetic route includes the following steps:
- Formation of the Benzimidazole Ring : This step often involves cyclization reactions between o-phenylenediamine and carboxylic acids.
- Introduction of the Oxoacetate Moiety : This is achieved through acylation reactions.
- Final Purification : Techniques such as recrystallization or chromatography are employed to obtain the final product.
Comparative Biological Activity
To better understand the significance of this compound, a comparison with other related compounds is presented below:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
Ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole | Contains pyrazole ring | Anticancer, anti-inflammatory |
Benzimidazole | Contains a benzimidazole ring | Antimicrobial, anticancer |
2-Aminobenzimidazole | Similar core structure | Antiparasitic |
This compound stands out due to its specific combination of functional groups that enhance its potential for diverse biological activities compared to other similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Efficacy : A study highlighted that compounds with electron-donating substituents on the phenyl portion of the benzimidazole group exhibited higher anticancer activity compared to those with electron-withdrawing groups .
- Antimicrobial Synergy : Research demonstrated that this compound displayed significant antibiofilm potential against Staphylococcus aureus, outperforming standard treatments in reducing biofilm formation .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial proliferation .
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 2-(3H-benzimidazol-5-ylamino)-2-oxoacetate |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)10(15)14-7-3-4-8-9(5-7)13-6-12-8/h3-6H,2H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
WYLLSDWVTPZREX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
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